Technical Monograph: 3-Fluoro-1-methylpiperidin-4-amine
Technical Monograph: 3-Fluoro-1-methylpiperidin-4-amine
CAS Number: 1350629-55-8 (cis-(3S,4R) isomer); 2306246-14-8 (trans-(3R,4R) dihydrochloride) Primary Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands)[1]
Executive Summary
3-Fluoro-1-methylpiperidin-4-amine is a high-value pharmacophore scaffold used extensively in modern drug discovery to modulate physicochemical properties without altering steric bulk significantly.[1] Its core utility lies in the fluorine effect : the ability of the C3-fluorine atom to lower the pKa of the adjacent amine, reduce hERG channel affinity, and lock the piperidine ring into specific conformations via charge-dipole interactions. This guide details the chemical identity, synthesis pathways, and medicinal chemistry logic for integrating this moiety into lead compounds.[1]
Chemical Identity & Stereochemical Complexity
Because the introduction of fluorine at the C3 position creates two chiral centers (C3 and C4), this compound exists as four distinct stereoisomers.[1] In drug development, the cis-isomers are frequently preferred due to the "gauche effect" and specific axial/equatorial preferences that favor bioactive conformations.[1]
Key Identifiers
| Parameter | Data |
| IUPAC Name | 3-Fluoro-1-methylpiperidin-4-amine |
| Molecular Formula | C₆H₁₃FN₂ |
| Molecular Weight | 132.18 g/mol |
| CAS (3S,4R) - cis | 1350629-55-8 (Most common in literature) |
| CAS (3R,4S) - cis | 1393461-44-3 |
| CAS (3R,4R) - trans | 2306246-14-8 (often sold as 2HCl salt) |
| pKa (Calculated) | ~8.5 (Amine), modulated by F-substitution |
| LogP | ~ -0.01 (Hydrophilic) |
Medicinal Chemistry Applications: The "Fluorine Effect"[10][12]
pKa Modulation and Bioavailability
The electron-withdrawing nature of the fluorine atom (
-
Mechanism: Inductive withdrawal lowers the pKa of the C4-amine by 1–2 units compared to the non-fluorinated analog.[1]
-
Impact: This increases the fraction of the drug present as the neutral species at physiological pH (7.4), enhancing membrane permeability and oral bioavailability.[1]
Conformational Control (The Dipole Effect)
In protonated 3-fluoropiperidines, the fluorine atom often adopts an axial orientation.[1]
-
Causality: This is driven by favorable electrostatic interactions between the electronegative fluorine and the positively charged ammonium hydrogen (
).[1][2] -
Utility: This "conformational lock" reduces the entropic penalty of binding to a protein target, potentially increasing potency.[1]
Safety: hERG Avoidance
Basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation).[1][2]
-
Strategy: By lowering the pKa (making the amine less basic), the affinity for the hERG channel is often significantly reduced, improving the safety margin of the clinical candidate.[1]
Visualization: SAR Decision Logic
Figure 1: Strategic logic for incorporating the 3-fluoro-1-methylpiperidin-4-amine scaffold in drug design.
Synthetic Methodologies
Synthesis of this scaffold is non-trivial due to the need for stereocontrol.[1] Two primary routes dominate the field:
Route A: Catalytic Hydrogenation of Pyridines (The Glorius/Merck Method)
This is the most scalable route for industrial applications.[1] It involves the hydrogenation of 3-fluoro-4-aminopyridine derivatives.[1][2]
-
Catalyst: Rhodium (Rh) or Ruthenium (Ru) on carbon or specialized ligands (e.g., CAAC-Rh).[1][2]
-
Stereochemistry: This method typically yields the all-cis isomer with high selectivity due to the catalyst approaching the face opposite the substituents, or via thermodynamic equilibration to the dipole-stabilized isomer.[1]
Route B: Enzymatic Transamination
Used for high enantiopurity when specific chiral centers are required without resolution steps.[1]
-
Precursor: 3-Fluoro-1-methylpiperidin-4-one.[1]
-
Reagent: Transaminase (ATA) enzyme + Isopropylamine (amine donor).[1]
-
Advantage: Kinetic resolution allows for the synthesis of specific enantiomers (e.g., (3R,4R)) with >99% ee.[1]
Visualization: Synthesis Workflow
Figure 2: Comparative synthetic pathways. Route A (top) is preferred for stereocontrol; Route B (bottom) is common for initial SAR exploration.[1]
Experimental Protocol: Reductive Amination (Lab Scale)
This protocol describes the synthesis of the racemic cis/trans mixture from the ketone, suitable for initial SAR screening.[1]
Objective: Synthesis of 3-fluoro-1-methylpiperidin-4-amine from 3-fluoro-1-methylpiperidin-4-one.
Reagents:
-
3-Fluoro-1-methylpiperidin-4-one (1.0 eq)[1]
-
Ammonium Acetate (10.0 eq)[1]
-
Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) or STAB[1]
-
Methanol (anhydrous)[1]
-
Molecular Sieves (3Å)[1]
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 3-fluoro-1-methylpiperidin-4-one (500 mg) in anhydrous Methanol (10 mL). Add Ammonium Acetate (2.9 g) and activated Molecular Sieves. Stir under Nitrogen at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0°C. Cautiously add NaCNBH₃ (360 mg) portion-wise over 15 minutes. Caution: Gas evolution.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS (Target mass: 133.1 [M+H]+).[1]
-
Quench: Quench with 1N HCl until pH < 2. Stir for 30 minutes to decompose boron complexes.
-
Workup: Basify with 1N NaOH to pH > 12. Extract with Dichloromethane (DCM) (3 x 20 mL).[1][4]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude oil is typically purified via amine-functionalized silica gel chromatography (DCM/MeOH gradient) to separate cis/trans isomers if necessary.[1]
Validation:
-
1H NMR (CDCl3): Look for the H-3 geminal proton coupling (J_H-F ~48 Hz).
-
19F NMR: Distinct shift for axial vs equatorial fluorine.
Safety & Handling
-
Hazards: Corrosive (Amine), Toxic if swallowed.[1] Fluorinated amines can cause severe eye damage.[1][5]
-
Storage: Hygroscopic. Store under Nitrogen at 2–8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless amide formation is desired).[1]
References
-
Merck & Co. (2008).[1] Discovery of Kinesin Spindle Protein (KSP) Inhibitors: MK-0731. Journal of Medicinal Chemistry. [1]
-
Glorius, F. et al. (2019).[1][2] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations.
-
Gillis, E.P. et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
ChemScene. (2024). Product Data: (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine.[1][6][7][8][9]
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- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 5. 4-Amino-1-methylpiperidine | 41838-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. (3S,4R)-3-fluoro-1-methylpiperidin-4-amine 97% | CAS: 1350629-55-8 | AChemBlock [achemblock.com]
- 7. cis-3-fluoro-1-methylpiperidin-4-amine 97% | CAS: 1393461-44-3 | AChemBlock [achemblock.com]
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